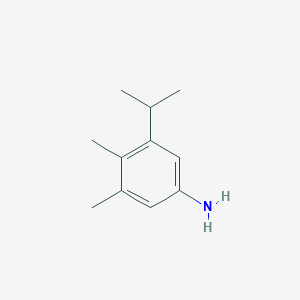![molecular formula C8H7N3O2 B3362185 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 959616-58-1](/img/structure/B3362185.png)
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one
Overview
Description
“2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is a type of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been optimized by varying solvents, catalysts, and the use of microwave irradiation . The best conditions were found using DMF as a solvent, I2 (10 mol%), and a 30-minute reaction time compared to 15 hours for classic conventional heating .Molecular Structure Analysis
The molecular structure of “2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one” is similar to the structures of nitrogen bases present in DNA and RNA . This similarity is one of the reasons why these compounds are of interest in medicinal chemistry .Scientific Research Applications
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Derivatives of 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one, like 7-methoxypyrido[2,3-d]pyrimidin-4-amine and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one, have shown effectiveness in inhibiting the corrosion of mild steel in acidic media. Techniques like weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy demonstrated their efficiency. These derivatives interact with mild steel surfaces following Langmuir adsorption isotherm, as revealed through scanning electron microscopy (SEM), energy dispersive X-ray spectroscopy (EDX), and atomic force microscopy (AFM) studies (Yadav et al., 2015).
Biomedical Applications
- EGFR Kinase Inhibition : Pyrido[2,3-d]pyrimidin-7(8H)-ones have been synthesized through a tandem Michael addition-cyclization reaction and demonstrated activity as submicromolar inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase (Boros et al., 2004).
- Anticancer Applications : Certain derivatives of 2-propylpyrido[2,3-d]pyrimidin-4(3H)-one, synthesized using traditional and iodine catalyst methods, have shown potent anticancer activity in tests conducted by the National Cancer Institute (NCI) in the USA (Elgohary & El-Arab, 2013).
- Antimicrobial Activity : Derivatives of 1-aryl-2-vinylpyrido[2,3-d]pyrimidin-4-one, known for analgesic and anti-inflammatory activity, also displayed antimicrobial properties (Zakharov et al., 1994).
- Synthesis and Biomedical Overview : A review covering the synthesis methods of pyrido[2,3-d]pyrimidine-7(8H)-ones and their biomedical applications has been provided. These compounds are of interest due to their similarity with nitrogen bases in DNA and RNA (Jubete et al., 2019).
Synthetic Chemistry
- Green Synthesis Methods : Environmentally friendly synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, evaluated for anticancer properties, has been reported. This involves methods like Iodine catalyst in aqueous media (Elgohary & El-Arab, 2013).
- Synthesis from Arylguanidines : A practical protocol for synthesizing 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones from arylguanidines, using a three-step process, has been developed (Galve et al., 2012).
Mechanism of Action
Future Directions
Pyrido[2,3-d]pyrimidin-7(8H)-ones are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They are being explored for their potential in the treatment of various diseases, including cancer .
properties
IUPAC Name |
2-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8-9-4-5-2-3-6(12)10-7(5)11-8/h2-4H,1H3,(H,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWJUOUUUADEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CC(=O)NC2=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727989 | |
| Record name | 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
CAS RN |
959616-58-1 | |
| Record name | 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

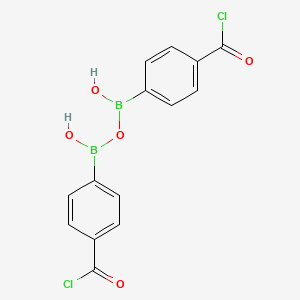
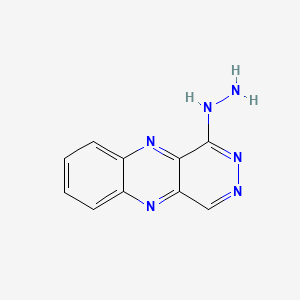
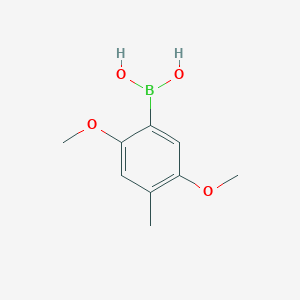
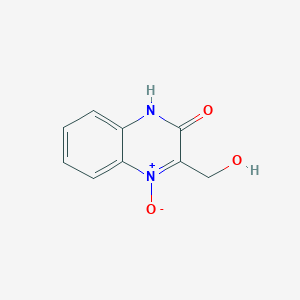
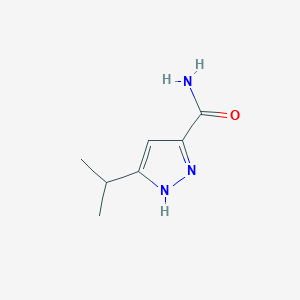
![ethyl (E)-3-[4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enoate](/img/structure/B3362143.png)
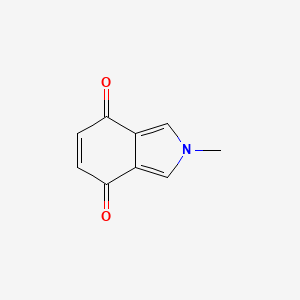
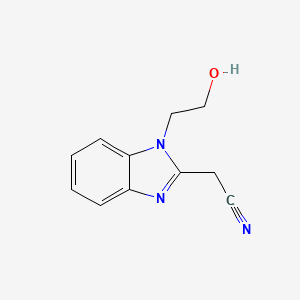

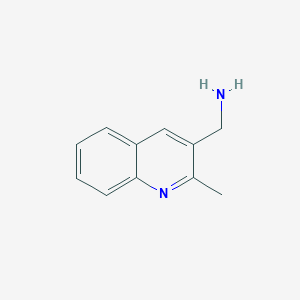
![[1,2,4]Triazino[4,5-a]benzimidazol-1(2H)-one](/img/structure/B3362208.png)
![Imidazo[2,1-b]thiazole, 5-nitro-](/img/structure/B3362221.png)
![(S)-Hexahydro-pyrrolo[1,2-A]pyrazin-1-one](/img/structure/B3362223.png)
